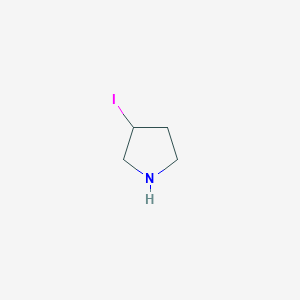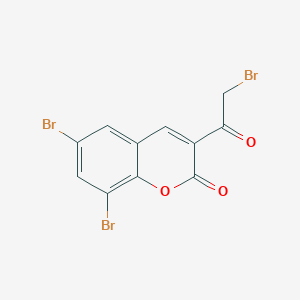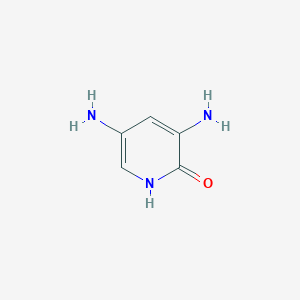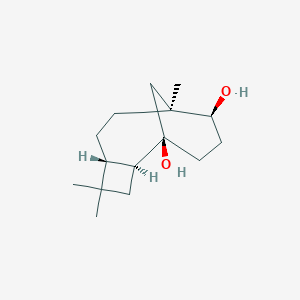
3-Iodopyrrolidine
Vue d'ensemble
Description
3-Iodopyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with an iodine atom attached to the third carbon
Applications De Recherche Scientifique
3-Iodopyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: this compound is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
Target of Action
3-Iodopyrrolidine, also known as 3-Iodo-pyrrolidine, is a synthetic compound that has been studied for its potential biological activity. Pyrrolidine analogs have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrrolidine analogs have been reported to inhibit enzymes such as lysine-specific demethylase 1 (lsd1), a histone-modifying enzyme . This suggests that this compound may interact with its targets in a similar manner, potentially altering the function of these targets and leading to changes at the cellular level .
Biochemical Pathways
Given the potential inhibitory action on lsd1, it could be inferred that this compound might influence histone modification pathways, which play a crucial role in gene expression .
Result of Action
Based on the potential inhibitory action on lsd1, it could be speculated that this compound might influence gene expression by altering histone modification patterns . This could potentially lead to changes in cellular functions and behaviors.
Action Environment
Factors such as temperature can influence the reaction outcomes of similar compounds . Therefore, it’s plausible that environmental conditions could also impact the action of this compound.
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidine derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Cellular Effects
It is known that increasing reaction temperature from 20 °C to 50 °C switches the reaction outcome to realize the stereoselective formation of functionalized 3-Iodopyrrolidine derivatives . These derivatives are formed via thermal isomerization of the aforementioned azetidines .
Molecular Mechanism
It is believed that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Temporal Effects in Laboratory Settings
It is known that increasing reaction temperature from 20 °C to 50 °C switches the reaction outcome to realize the stereoselective formation of functionalized this compound derivatives .
Metabolic Pathways
Pyrrole and pyrrolidine analogs have diverse therapeutic applications and are known to inhibit reverse transcriptase in case of HIV-1 and cellular DNA polymerases protein kinases .
Transport and Distribution
It is known that increasing reaction temperature from 20 °C to 50 °C switches the reaction outcome to realize the stereoselective formation of functionalized this compound derivatives .
Subcellular Localization
Psortb is a web-based tool for prediction of subcellular localization in bacterial protein sequences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Iodopyrrolidine can be synthesized through several methods. One common approach involves the iodocyclization of functionalized acyclic substrates. For instance, the reaction of N-substituted piperidines with iodine in the presence of an oxidant can yield this compound . The reaction typically requires specific conditions, such as controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the large-scale iodination of pyrrolidine derivatives. This process often employs molecular iodine or other iodine-containing reagents under optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodopyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of pyrrolidine or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed:
Substitution: Products include azido-pyrrolidine or cyano-pyrrolidine.
Oxidation: Products can vary from pyrrolidinones to other oxidized derivatives.
Reduction: The primary product is pyrrolidine.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound without the iodine substituent.
3-Bromopyrrolidine: Similar structure with a bromine atom instead of iodine.
3-Chloropyrrolidine: Contains a chlorine atom in place of iodine.
Uniqueness: 3-Iodopyrrolidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties.
Propriétés
IUPAC Name |
3-iodopyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOSNNNRKXUISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626465 | |
| Record name | 3-Iodopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-63-8 | |
| Record name | 3-Iodopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3-iodopyrrolidines?
A1: Several methods have been developed for the synthesis of 3-iodopyrrolidines. One common approach involves the iodocyclization of homoallylic amines or sulfonamides. [, , , ] This reaction typically uses iodine as the electrophile and can be performed under mild conditions, often at room temperature. The stereochemistry of the resulting 3-iodopyrrolidine can be controlled by adjusting the reaction conditions and the starting materials. For instance, using (E)-homoallylic sulfonamides in the presence of potassium carbonate leads to trans-2,5-disubstituted-3-iodopyrrolidines, while the absence of base favors the formation of the corresponding cis isomers. [] Another method utilizes a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. [] This method allows for the introduction of various substituents at the C-2 position and typically yields trans-2,3-disubstituted pyrrolidines.
Q2: Why are 3-iodopyrrolidines considered useful synthetic intermediates?
A2: The iodine atom in 3-iodopyrrolidines serves as a versatile handle for further functionalization. [] It can be easily substituted by a variety of nucleophiles, enabling the synthesis of diversely substituted pyrrolidines. Moreover, 3-iodopyrrolidines can undergo various cyclization reactions to afford more complex heterocyclic systems. For example, they can be converted to tricyclic compounds or 2-aryl-2,5-dihydro-1H-pyrroles, which are precursors to iminosugars and 2-arylpyrroles. []
Q3: Are there any examples of 3-iodopyrrolidines being used in the synthesis of biologically active compounds?
A3: Yes, the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines, valuable building blocks for numerous natural products and pharmaceuticals, can be achieved from enantiopure homoallylic amines through iodocyclization. This methodology has proven particularly useful in synthesizing pyrrolidine (-)-197B. [] Additionally, a zebrafish embryo developmental assay was employed to evaluate the potential biological effects of six azetidine derivatives, synthesized through similar iodocyclization reactions. [, ] The assay highlighted the potential of these compounds, particularly rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, showcasing interesting effects like hypopigmentation and reduced circulation, signifying their promise in drug discovery. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)







![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
